1-(4-fluorophenyl)-5-(2-pyrimidinyl)-1H-indole
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Overview
Description
1-(4-fluorophenyl)-5-(2-pyrimidinyl)-1H-indole is a chemical compound that features a fluorophenyl group and a pyrimidinyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-(2-pyrimidinyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indole in the presence of a palladium catalyst.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through a nucleophilic aromatic substitution reaction, where the indole derivative reacts with a pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-(2-pyrimidinyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(4-fluorophenyl)-5-(2-pyrimidinyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(2-pyrimidinyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-ALLYL-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
- 1-(4-FLUOROPHENYL)-2-((4-HYDROXY-6-METHYL-2-PYRIMIDINYL)THIO)ETHANONE
Uniqueness
1-(4-fluorophenyl)-5-(2-pyrimidinyl)-1H-indole is unique due to its specific combination of fluorophenyl and pyrimidinyl groups attached to an indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
243467-75-6 |
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Molecular Formula |
C18H12FN3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-pyrimidin-2-ylindole |
InChI |
InChI=1S/C18H12FN3/c19-15-3-5-16(6-4-15)22-11-8-13-12-14(2-7-17(13)22)18-20-9-1-10-21-18/h1-12H |
InChI Key |
BPCVOMRCAFMHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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